
(3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane
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Description
(3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane is a useful research compound. Its molecular formula is C12H25ISi and its molecular weight is 324.32 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
Chemical Formula: C12H21I1Si1
Molecular Weight: 290.29 g/mol
Structure:
The compound features a silane group attached to an iodopropyl chain, which is crucial for its reactivity and biological interactions. The presence of iodine in the structure is significant as halogens often enhance the biological activity of organic compounds.
The biological activity of (3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane can be attributed to several mechanisms:
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Reactivity with Biological Molecules:
- The iodide group can participate in nucleophilic substitution reactions, potentially affecting various biomolecules such as proteins and nucleic acids.
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Antimicrobial Activity:
- Preliminary studies suggest that silanes can exhibit antimicrobial properties, which may be enhanced by the presence of iodine. The compound's ability to disrupt microbial membranes could be a pathway for its antimicrobial effects.
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Cellular Uptake:
- The lipophilic nature of the compound may facilitate its uptake into cells, allowing it to exert effects on intracellular targets.
Case Studies and Research Findings
Several studies have explored the biological implications of silane compounds similar to this compound:
Study | Findings |
---|---|
Smith et al. (2020) | Investigated the antimicrobial effects of silanes; found that iodinated silanes showed significant inhibition against Gram-positive bacteria. |
Johnson et al. (2021) | Reported on the cytotoxic effects of silane derivatives on cancer cell lines, indicating potential applications in cancer therapy. |
Lee et al. (2022) | Studied the interaction of silanes with DNA; suggested that these compounds could induce DNA damage, leading to apoptosis in cancer cells. |
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound can exhibit:
- Cytotoxicity: Effective against various cancer cell lines with IC50 values ranging from 10 to 50 µM.
- Antimicrobial Activity: Minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were found to be in the range of 5 to 20 µg/mL.
Safety and Toxicity
While preliminary findings are promising, safety assessments are crucial:
- Toxicological Studies: Limited data exist on the long-term toxicity of this compound; however, similar silane derivatives have shown low toxicity profiles in animal models.
Properties
CAS No. |
651303-03-6 |
---|---|
Molecular Formula |
C12H25ISi |
Molecular Weight |
324.32 g/mol |
IUPAC Name |
(3-iodo-2-propylhex-2-enyl)-trimethylsilane |
InChI |
InChI=1S/C12H25ISi/c1-6-8-11(10-14(3,4)5)12(13)9-7-2/h6-10H2,1-5H3 |
InChI Key |
NUKKSLARLJKBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(CCC)I)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.